3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride” is a chemical compound with the molecular formula C7H8ClFN2. Its CAS number is 1346808-65-8 . It is commonly used in various chemical and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride” consists of a pyrrolopyridine core with a fluorine atom at the 3-position . The exact mass of the molecule is 174.03600 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride” include a molecular weight of 174.60300, and a LogP value of 1.95470, which indicates its lipophilicity . The compound is a solid at room temperature .Scientific Research Applications
Kinase Inhibitors
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is part of the pyrazolo[3,4-b]pyridine class, which has shown versatility in kinase inhibition due to its ability to interact with multiple binding modes. This scaffold binds to the hinge region of kinases, playing a key role in the design of inhibitors for a broad range of kinase targets. The exploration of this class has led to numerous patents and publications highlighting its significance in therapeutic applications, especially for cancer treatment (Wenglowsky, 2013).
Medicinal Chemistry
The scaffold's versatility extends beyond kinase inhibition. It's a critical component in the synthesis of compounds with significant biological activities, including antitumor, antibacterial, and antiviral properties. Studies have demonstrated its role in developing novel therapeutic agents, highlighting the scaffold's contribution to medicinal chemistry's advancement (Altaf et al., 2015).
Safety And Hazards
Future Directions
The future directions for “3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride” could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. Given its structural similarity to pyrrolopyrazine derivatives, which have demonstrated various biological activities, it may have potential applications in medicinal chemistry .
properties
IUPAC Name |
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-1-5-2-9-4-7(5)10-3-6;/h1,3,9H,2,4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFYNBRFDPWNKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744803 |
Source
|
Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride | |
CAS RN |
1346808-65-8 |
Source
|
Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.